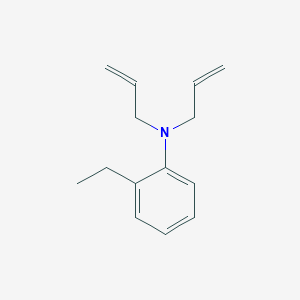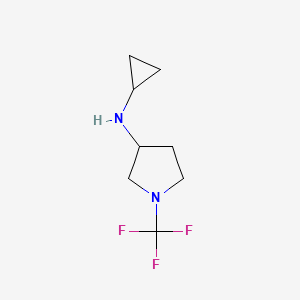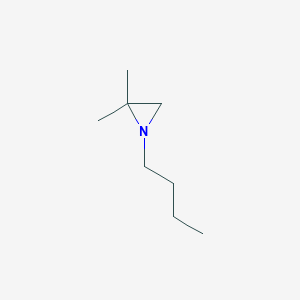
1-Butyl-2,2-dimethyl aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2,2-dimethyl aziridine is an organic compound with the molecular formula C8H17N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 1-Butyl-2,2-dimethyl aziridine can be synthesized through various methods. One common approach involves the reaction of 1-butylamine with 2,2-dimethyl-1,3-dibromopropane under basic conditions. The reaction typically proceeds via nucleophilic substitution, leading to the formation of the aziridine ring .
Industrial Production Methods: Industrial production of aziridines often involves the use of high-temperature and high-pressure conditions. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to effect the dehydration of aminoethanol, leading to the formation of aziridines .
化学反応の分析
Types of Reactions: 1-Butyl-2,2-dimethyl aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can be oxidized to form aziridinium ions, which can further react with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as peracids can be used to oxidize aziridines to aziridinium ions.
Major Products:
科学的研究の応用
1-Butyl-2,2-dimethyl aziridine has several applications in scientific research:
Polymer Chemistry: Aziridines are used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Aziridines and their derivatives are explored for their potential use in drug discovery and development due to their unique reactivity and ability to form complex structures.
Biological Studies: Aziridines are used in the synthesis of biologically active molecules, including antibiotics and antifungal agents.
作用機序
The mechanism of action of 1-Butyl-2,2-dimethyl aziridine involves its reactivity due to the strained three-membered ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The aziridine ring can also be activated by electron-withdrawing groups or acids, forming aziridinium ions that readily react with nucleophiles .
類似化合物との比較
Aziridine (C2H5N): The simplest aziridine, consisting of a three-membered ring with one nitrogen atom.
Azetidine (C3H7N): A four-membered nitrogen-containing heterocycle with less ring strain compared to aziridines.
Uniqueness of 1-Butyl-2,2-dimethyl aziridine: The presence of the butyl group and the dimethyl substitution on the aziridine ring can affect its chemical behavior and make it suitable for specific synthetic applications .
特性
CAS番号 |
500585-07-9 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC名 |
1-butyl-2,2-dimethylaziridine |
InChI |
InChI=1S/C8H17N/c1-4-5-6-9-7-8(9,2)3/h4-7H2,1-3H3 |
InChIキー |
SVPNBALSAZBKAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


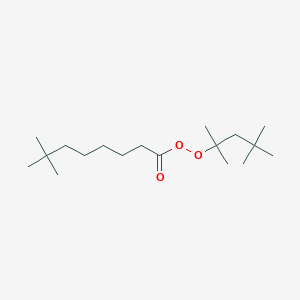
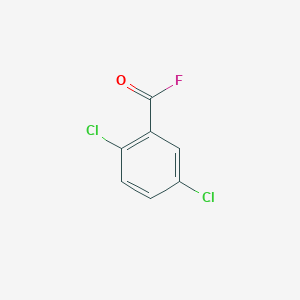
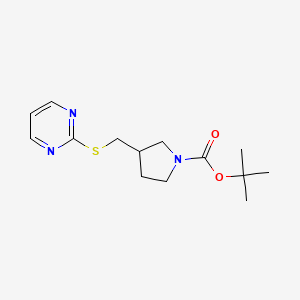
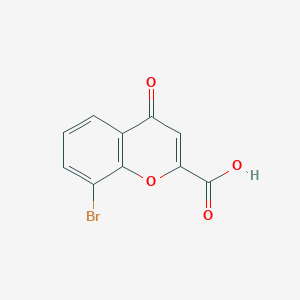
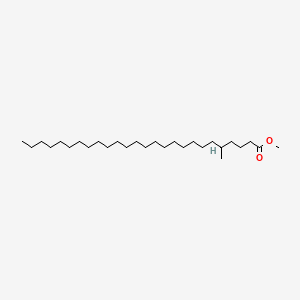
![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
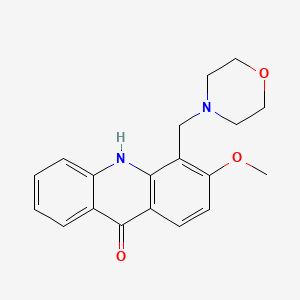


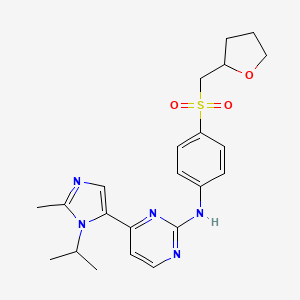
![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
